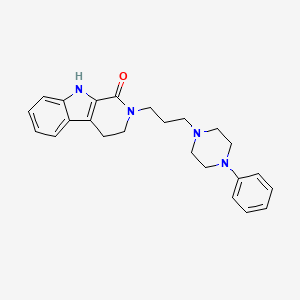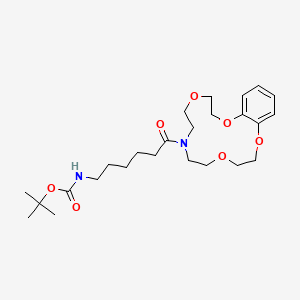
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole derivatives typically involves the reaction of pyridine and indole analogs under specific conditions. One common method includes the use of existing pyridine and benzindole analogs, which undergo chemical reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are carried out under controlled temperatures to ensure stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
5H-Pyrido(4,3-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5H-Pyrido(4,3-b)indole include:
- 3-Azacarbazole
- Gamma-carboline
- Pyrido[4,3-b]indole
Uniqueness
What sets 5H-Pyrido(4,3-b)indole derivatives apart is their unique structure, which allows for a wide range of chemical modifications. This versatility makes them valuable in various fields of research and industry .
Propiedades
Número CAS |
102207-03-4 |
|---|---|
Fórmula molecular |
C22H36IN3 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
5-butyl-N,N-diethyl-2,9-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-8-amine;iodomethane |
InChI |
InChI=1S/C21H33N3.CH3I/c1-6-9-13-24-19-12-14-22(5)15-17(19)21-16(4)18(10-11-20(21)24)23(7-2)8-3;1-2/h10-11H,6-9,12-15H2,1-5H3;1H3 |
Clave InChI |
JNMCUHPSBVOYTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3C)N(CC)CC.CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




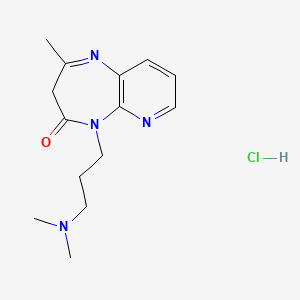
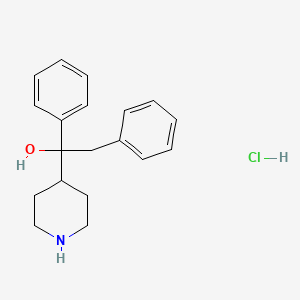
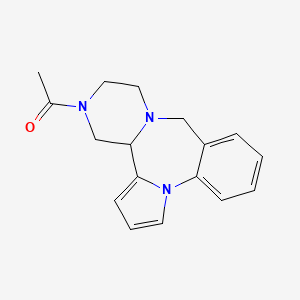
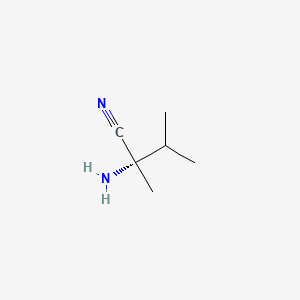

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
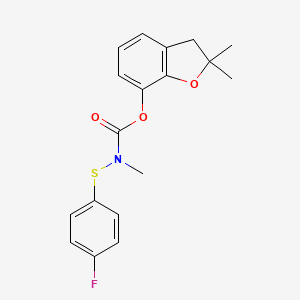
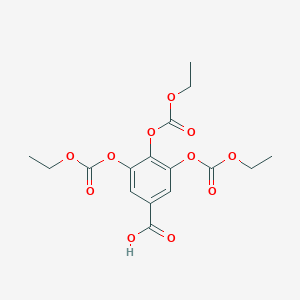

![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
